N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a trifluoromethyl group, and a bromobenzyl thioether moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the bromobenzyl thioether group and the trifluoromethylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.
Biology: The compound’s unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent, although further research is needed to confirm these effects.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiadiazole ring and trifluoromethyl group may play crucial roles in binding to these targets, potentially disrupting biological pathways and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromobenzyl)-2-nitro-4-(trifluoromethyl)benzamide
- N-(4-bromobenzyl)-5-fluoro-2-nitrobenzamide
- (4-bromobenzyl)triphenylphosphonium bromide
Uniqueness
Compared to similar compounds, N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and potential interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3N3OS2/c18-13-6-4-10(5-7-13)9-26-16-24-23-15(27-16)22-14(25)11-2-1-3-12(8-11)17(19,20)21/h1-8H,9H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNAKHSZOVFDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.